molecular formula C11H13BrO2 B8786567 3-(2-(4-Bromophenoxy)ethyl)oxetane

3-(2-(4-Bromophenoxy)ethyl)oxetane

Cat. No. B8786567
M. Wt: 257.12 g/mol
InChI Key: LNQUXYYYNFAQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-Bromophenoxy)ethyl)oxetane is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-Bromophenoxy)ethyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-Bromophenoxy)ethyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-(4-Bromophenoxy)ethyl)oxetane

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]oxetane

InChI

InChI=1S/C11H13BrO2/c12-10-1-3-11(4-2-10)14-6-5-9-7-13-8-9/h1-4,9H,5-8H2

InChI Key

LNQUXYYYNFAQNW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CCOC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromophenoxy)-2-(hydroxymethyl)butyl 4-methylbenzenesulfonate (0.450 g, 1.04 mmol) in anhydrous tetrahydrofuran (10 mL) was added n-butyl lithium (0.42 mL, 2.5M, 1.04 mmol) dropwise at 0° C. After complete addition of the n-butyl lithium solution, the resulting mixture was heated at reflux overnight. The reaction was carefully quenched with water and extracted with ethyl acetate (5×20 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to give the crude product. The crude product was purified by flash chromatography (0-20% ethyl acetate/petroleum ether) to afford the title compound (0.10 g, 37%) as a white solid. 1H NMR (400 MHz, CDCl3) ppm 7.37 (d, 2H), 6.74 (d, 2H), 4.89-4.78 (m, 2H), 4.56-4.45 (m, 2H), 3.94-3.87 (m, 2H), 3.30-3.17 (m, 1H), 2.23-2.12 (m, 2H)
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

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